Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Description
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to an azetidine (4-membered nitrogen-containing ring) and a 3-aminophenyl substituent. This compound’s structural uniqueness lies in the combination of the rigid oxadiazole core, the strained azetidine ring, and the electron-rich 3-aminophenyl group, which collectively influence its physicochemical and pharmacological properties .
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
methyl 3-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H14N4O3/c1-19-13(18)17-6-9(7-17)12-15-11(16-20-12)8-3-2-4-10(14)5-8/h2-5,9H,6-7,14H2,1H3 |
InChI Key |
AWIZRZJKTXJQFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation
The azetidine scaffold is synthesized via cyclization of β-amino alcohols or β-amino esters. A representative route involves:
Functionalization at the 1-Position
The methyl ester at the 1-position is introduced via:
-
Esterification of Azetidine-1-carboxylic Acid :
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Preparation
The 3-nitrophenyl-substituted amidoxime is synthesized as follows:
-
Reaction of 3-Nitrobenzonitrile with Hydroxylamine :
-
3-Nitrobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form 3-nitrobenzamidoxime.
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Key Parameters :
-
Molar ratio: 1:1.2 (nitrile:hydroxylamine)
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Reaction time: 6–8 hours
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Yield: 85–90%.
-
-
Oxadiazole Cyclization
The amidoxime reacts with an activated carboxylic acid derivative from the azetidine fragment:
-
Acyl Chloride Formation :
-
Azetidine-3-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
-
-
Cyclocondensation with Amidoxime :
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The acyl chloride reacts with 3-nitrobenzamidoxime in pyridine at 80°C for 4 hours to form the 1,2,4-oxadiazole ring.
-
Critical Considerations :
-
Base (pyridine) neutralizes HCl, driving the reaction forward.
-
Exclusion of moisture prevents hydrolysis of the acyl chloride.
-
-
Reduction of the Nitro Group
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst:
-
Hydrogenation Conditions :
-
Catalyst: 10% Pd/C (5 wt%)
-
Solvent: Ethanol
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Pressure: 1 atm H₂
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Temperature: 25°C
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Reaction time: 2–3 hours.
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Yield : 90–95%.
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Alternative Reducing Agents
For small-scale reactions, tin(II) chloride in hydrochloric acid offers a viable alternative:
-
SnCl₂·2H₂O (2 equiv) in concentrated HCl at 60°C for 1 hour.
Optimization and Scale-Up Challenges
Thermal Stability of Intermediates
Large-Scale Oxadiazole Synthesis
-
Continuous Flow Reactors :
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Solvent Selection :
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR :
-
Oxadiazole protons resonate at δ 8.2–8.5 ppm (aromatic), δ 4.1–4.3 ppm (azetidine CH₂), and δ 3.7 ppm (COOCH₃).
-
-
¹³C NMR :
-
Oxadiazole carbons appear at δ 167–170 ppm (C=N–O), and the carboxylate carbonyl at δ 170 ppm.
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Chromatographic Purity
-
HPLC :
-
Method: C18 column, acetonitrile/water (70:30), 1 mL/min
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Retention time: 6.2 minutes
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Purity: >98%.
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Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A fragment coupling approach avoids direct oxadiazole cyclization:
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Synthesis of 5-Bromo-1,2,4-oxadiazole :
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Bromination of 3-nitrophenyl-1,2,4-oxadiazole using NBS.
-
-
Azetidine-3-boronic Acid Preparation :
-
Cross-Coupling :
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro or nitroso derivatives.
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Reduction: : Reduction reactions can be used to modify the oxadiazole ring or the azetidine ring, potentially leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can lead to nitro derivatives, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- In vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size without causing severe toxicity, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The oxadiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies reveal that this compound exhibits substantial antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the azetidine or oxadiazole portions can enhance biological activity or selectivity towards specific targets.
Key Findings in SAR Studies
Case Studies
Several case studies have documented the applications of this compound in research:
- Anticancer Efficacy : In a study published in Pharmaceuticals, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. The results indicated that certain modifications led to significant improvements in cytotoxicity against breast cancer cells .
- Antimicrobial Testing : A comprehensive evaluation of various oxadiazole derivatives highlighted their potential as broad-spectrum antimicrobial agents. The study found that compounds similar to methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine exhibited notable activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole and azetidine rings can provide specific binding interactions, while the aminophenyl group can enhance the compound’s affinity for its target.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-aminophenyl group distinguishes the target compound from analogs with other substituents. Substitutions at the phenyl ring significantly alter electronic, steric, and solubility profiles:
Analysis :
- The 3-aminophenyl group in the target compound provides a reactive site for further functionalization (e.g., conjugation with targeting moieties) compared to inert substituents like methoxy or iodine.
- Polar groups (e.g., -NH₂) may reduce logP values compared to lipophilic octyl or iodine groups, impacting bioavailability .
Variations in the Nitrogen-Containing Ring System
Replacing the azetidine ring with larger rings (e.g., pyrrolidine or piperidine) modulates conformational flexibility and steric effects:
Analysis :
Ester Group Modifications
The methyl ester in the target compound contrasts with tert-butyl esters in analogs, affecting hydrolysis rates and metabolic stability:
Analysis :
- Methyl esters are advantageous for prodrug strategies, whereas tert-butyl or fluorinated esters prioritize stability and tissue distribution .
Biological Activity
Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 1956323-09-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H14N4O3
- Molecular Weight : 274.28 g/mol
- Functional Groups : Contains an azetidine ring and an oxadiazole moiety, which are crucial for its biological activity.
The unique combination of these structural elements is believed to contribute significantly to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including this compound, in cancer treatment. The compound has been shown to exhibit:
- Cytotoxicity : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the interaction with specific enzymes and proteins that are pivotal in cancer cell growth and survival .
- Mechanism of Action : The anticancer effects are attributed to several mechanisms:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of oxadiazole ring | Enhances cytotoxicity against cancer cells |
| Amino substitution on phenyl group | Increases specificity towards cancer-related targets |
| Azetidine ring | Contributes to overall stability and bioavailability |
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results demonstrated significant dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanistic pathways involved in the compound's action. It was found that treatment with this compound led to increased apoptosis in treated cells, as evidenced by enhanced caspase activity and DNA fragmentation assays. Furthermore, molecular docking studies suggested strong binding affinities to target enzymes involved in tumor metabolism.
Q & A
Basic: What are the critical steps for synthesizing Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate?
Answer:
Synthesis typically involves cyclocondensation of precursors (e.g., nitrile derivatives and hydroxylamine) under controlled conditions. Key steps include:
- Precursor activation : Use of catalysts like triethylamine or DCC to facilitate amide bond formation .
- Cyclization : Reaction temperatures between 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to form the 1,2,4-oxadiazole ring .
- Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized via solvent selection (e.g., methanol/water mixtures) .
Characterization relies on NMR (for azetidine ring confirmation) and HRMS (for molecular weight validation) .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., azetidine methyl groups at δ 3.0–3.5 ppm) and aromatic/oxadiazole carbons .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methyl carboxylate) .
- HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 332.1) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in oxadiazole ring formation?
Answer:
Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve regioselectivity .
- Solvent effects : High-polarity solvents (e.g., DMF) enhance reaction kinetics but may require inert atmospheres to prevent oxidation .
- Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 12–24 hrs) and improves yield by 15–20% .
Contradictory data on optimal temperatures (e.g., 80°C vs. 100°C) should be resolved via Design of Experiments (DoE) to identify variable interactions .
Advanced: How to address discrepancies in reported bioactivity data across studies?
Answer:
Discrepancies may arise from:
- Purity variations : Impurities >5% can skew enzyme inhibition assays; validate via HPLC before testing .
- Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted oxadiazoles) to isolate pharmacophore contributions .
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for IC50) to confirm activity .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Models binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the oxadiazole ring and active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression models .
Advanced: How to analyze hydrogen-bonding interactions involving the oxadiazole moiety?
Answer:
- X-ray crystallography : Resolves spatial arrangements (e.g., oxadiazole N-O groups as H-bond acceptors) .
- NMR titration : Monitors chemical shift changes in DMSO-d6 upon adding H-bond donors (e.g., urea derivatives) .
- DFT calculations : Predict interaction energies (e.g., oxadiazole O vs. N as preferred H-bond acceptors) at the B3LYP/6-31G* level .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methyl carboxylate group .
- Purity monitoring : Reassess via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug design : Replace methyl carboxylate with esterase-cleavable groups (e.g., pivaloyloxymethyl) .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Salt formation : Hydrochloride salts improve solubility by 3–5 fold in PBS (pH 7.4) .
Advanced: How to resolve synthetic challenges in azetidine ring functionalization?
Answer:
- Protecting groups : Use Boc for azetidine nitrogen during oxadiazole formation, followed by TFA deprotection .
- Stereochemistry control : Chiral catalysts (e.g., Jacobsen’s) enforce enantioselectivity in azetidine substitution .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the azetidine 3-position with Pd(PPh3)4 .
Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
Answer:
- Kinetic studies : Determine Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
- Mutagenesis : Identify critical residues (e.g., catalytic lysine) using alanine-scanning mutants .
- Thermodynamic profiling : ITC measures binding entropy/enthalpy to rationalize selectivity over homologous enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
